molecular formula C18H22N4O5 B4333556 2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4333556
M. Wt: 374.4 g/mol
InChI Key: ZNNIXZSTBLYIEC-UHFFFAOYSA-N
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Description

The compound 2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the triazolopyrimidine class, a scaffold known for its structural similarity to purines and diverse biological activities. Its core structure features a bicyclic system with a triazole fused to a dihydropyrimidine ring. Key substituents include:

  • 5-Methyl group: Enhances steric stability and influences electronic properties.
  • 7-(3,4-Dimethoxyphenyl): A methoxy-substituted aryl group that may improve solubility and modulate receptor interactions.
  • 6-Carboxylate ester (2-methoxyethyl): This ester group balances lipophilicity and hydrolytic stability compared to shorter-chain esters like ethyl .

Properties

IUPAC Name

2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-11-15(17(23)27-8-7-24-2)16(22-18(21-11)19-10-20-22)12-5-6-13(25-3)14(9-12)26-4/h5-6,9-10,16H,7-8H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNIXZSTBLYIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. It may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Study on Anticancer Properties :
    • A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
  • Research on Antimicrobial Activity :
    • In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics, suggesting its potential as a new antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation :
    • A recent study evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its application in treating inflammatory disorders.

Comparison with Similar Compounds

Key Observations:

2,4-Dimethoxyphenyl (in ) differs in methoxy positioning, which may alter binding affinity in biological systems.

Position 6 Esters :

  • The 2-methoxyethyl ester in the target compound likely offers better hydrolytic stability than ethyl esters (e.g., ) due to steric hindrance, while retaining moderate polarity.

Biological Activity :

  • Sulfur-containing derivatives (e.g., 2-SBn in ) exhibit antibacterial properties, suggesting that substitution at position 2 with heteroatoms can modulate bioactivity. The target compound’s lack of such groups may limit antimicrobial effects but reduce toxicity.

Synthetic Efficiency: Green synthesis methods (e.g., water/ethanol mixtures ) achieve high yields (>80%) for ethyl esters, but optimization may be required for bulkier esters like 2-methoxyethyl.

Physicochemical and Spectral Comparisons

  • Melting Points : Derivatives with electron-donating groups (e.g., 3,4-diOMePh) typically exhibit higher melting points due to increased crystallinity. For example, compound 12 in (with 2-hydroxyphenyl) melts at 206°C, while halogenated analogues (e.g., 7-Cl in ) may have lower melting points.
  • Solubility : Methoxy groups improve aqueous solubility compared to hydrophobic aryl or alkyl substituents. The target compound’s 2-methoxyethyl ester may enhance solubility in polar aprotic solvents relative to methyl or ethyl esters.
  • Spectral Data :
    • ¹H NMR : Aromatic protons in 3,4-diOMePh (δ ~6.8–7.4 ppm) and the 5-methyl group (δ ~2.4 ppm) align with trends in .
    • IR : Ester C=O stretches (~1666 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) are consistent with analogues .

Functional Implications

  • Electron-Donating vs. CF₃ () or Cl () groups reduce electron density, favoring hydrophobic binding pockets.
  • Regioselectivity : The target compound’s 5-methyl and 7-aryl substituents avoid steric clashes observed in 2-substituted derivatives (e.g., ), which may improve synthetic accessibility.

Q & A

Q. What are the standard synthetic routes for triazolopyrimidine derivatives like 2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting from hydrazonoyl chlorides, substituted aldehydes, and β-keto esters. Key steps include:

  • Cyclocondensation : Formation of the triazolopyrimidine core via reactions between 3,5-diaminotriazoles and carbonyl-containing precursors under acidic or ionic liquid conditions .
  • Functionalization : Introduction of substituents (e.g., 3,4-dimethoxyphenyl, methyl groups) via nucleophilic substitution or coupling reactions .
  • Esterification : Use of 2-methoxyethanol to esterify the carboxylate group, often requiring green chemistry principles to improve sustainability .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and ring system integrity .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing (e.g., triclinic crystal systems with space group P1P1) .

Q. What preliminary biological activities are reported for structurally analogous triazolopyrimidines?

Methodological Answer: Analogous compounds exhibit:

  • Antimicrobial Activity : Evaluated via broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values ≤ 8 µg/mL) .
  • Anti-inflammatory Effects : Inhibition of COX-2 enzyme in vitro (IC50_{50} ~10–50 µM) .
  • Antiviral Potential : Screening against RNA viruses using plaque reduction assays .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?

Methodological Answer: Regioselectivity is controlled via:

  • Catalyst Design : Use of APTS (3-aminopropyltriethoxysilane) or ionic liquids to favor specific ring-closure pathways .
  • Reaction Medium : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 5-position, while acidic conditions stabilize intermediates for 7-substitution .
  • Temperature Modulation : Lower temperatures (0–25°C) reduce side reactions during cyclization .

Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidines?

Methodological Answer: Discrepancies arise from:

  • Assay Variability : Standardize protocols (e.g., consistent cell lines, incubation times). For example, anti-inflammatory assays using RAW264.7 macrophages show higher reproducibility than primary cell models .
  • Structural Confounders : Compare substituent effects systematically. The 3,4-dimethoxyphenyl group enhances membrane permeability but may reduce solubility, conflicting with activity in hydrophilic environments .
  • Metabolic Stability : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic effects .

Q. How do substituents like the 3,4-dimethoxyphenyl group influence pharmacological profiles?

Methodological Answer: SAR studies reveal:

  • Bioavailability : Methoxy groups improve lipophilicity (logP ~2.5–3.5) but require esterase-resistant formulations for sustained release .
  • Target Engagement : The 3,4-dimethoxy motif mimics catechol structures, enhancing binding to kinases (e.g., p38 MAPK) and neurotransmitter receptors .
  • Toxicity : Electron-withdrawing groups (e.g., nitro) increase cytotoxicity (CC50_{50} < 10 µM), whereas methoxy derivatives show safer profiles in hepatocyte assays .

Methodological Tables

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

Reaction ConditionCatalystYield (%)Key AdvantageReference
Ionic liquid (EtOH)APTS78High regioselectivity
Acidic (H2_2SO4_4)None65Low cost
Green solvent (H2_2O)PEG-40072Environmentally friendly

Q. Table 2: Impact of Substituents on Biological Activity

SubstituentAntimicrobial (MIC, µg/mL)Anti-inflammatory (IC50_{50}, µM)Reference
3,4-Dimethoxyphenyl8 (S. aureus)12 (COX-2)
3-Bromophenyl16 (E. coli)45 (COX-2)
4-Hydroxyphenyl32 (P. aeruginosa)28 (COX-2)

Key Considerations for Researchers

  • Analytical Rigor : Always cross-validate structural data with multiple techniques (e.g., NMR, XRD) to avoid misassignment .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to mitigate variability in biological assays .
  • Sustainability : Prioritize green chemistry metrics (e.g., E-factor) when scaling up synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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